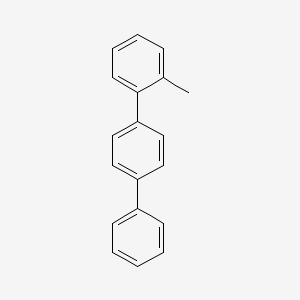

1-methyl-2-(4-phenylphenyl)benzene

Description

1-Methyl-2-(4-phenylphenyl)benzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with a methyl group at position 1 and a biphenyl moiety at position 2. The biphenyl group consists of two interconnected benzene rings, creating a planar, conjugated system that enhances stability and influences electronic properties.

Properties

CAS No. |

31158-32-4 |

|---|---|

Molecular Formula |

C19H16 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

1-methyl-2-(4-phenylphenyl)benzene |

InChI |

InChI=1S/C19H16/c1-15-7-5-6-10-19(15)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 |

InChI Key |

KSCKDOYDPGLDKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Copper(I)-Catalyzed Coupling

A high-yielding route involves the CuI-catalyzed Suzuki coupling of 2-tolylboronic acid with (bromoethynyl)benzene (Search Result):

-

Reagents : 2-Tolylboronic acid, (bromoethynyl)benzene, CuI, 8-hydroxyquinoline, sodium phosphate.

-

Conditions : Ethanol solvent, 80°C, 24 hours.

-

Yield : 99% after silica gel chromatography.

-

Mechanism : The reaction proceeds via oxidative addition of the aryl bromide to CuI, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl bond.

This method is notable for avoiding expensive palladium catalysts, though it requires precise stoichiometric control of the base (sodium phosphate) to prevent deboronation.

Palladium-Catalyzed Coupling

Pd-based systems offer broader substrate compatibility. For example, a protocol using Pd(OAc)₂ with SPhos ligand (Search Result,) enables coupling of sterically hindered partners:

-

Reagents : 2-Bromo-1-methylbenzene, 4-phenylphenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄.

-

Conditions : Toluene/water (10:1), 80°C, 12 hours.

-

Yield : 84–91% (depending on substituents).

-

Key Insight : The bulky SPhos ligand enhances catalytic activity by stabilizing the Pd center during oxidative addition.

Friedel-Crafts Arylation

Friedel-Crafts alkylation/arylation provides an alternative route, particularly for electron-rich arenes.

Lewis Acid-Catalyzed Arylation

A patent (Search Result) describes the use of AlCl₃ to mediate the reaction between toluene and a pre-formed biphenyl electrophile:

-

Reagents : Toluene, 4-phenylphenyldiazonium chloride, AlCl₃.

-

Conditions : Benzene solvent, 0–5°C, 6 hours.

-

Yield : 68% after distillation.

-

Limitation : Competitive polyarylation and regioselectivity issues necessitate careful stoichiometry.

Ullmann-Type Coupling

Ullmann reactions are viable for substrates resistant to Pd/Cu systems. A modified approach (Search Result) uses Pd(PPh₃)₄ and CuI in a Sonogashira-like protocol:

-

Reagents : 2-Iodotoluene, 4-phenylphenylacetylene, Pd(PPh₃)₄, CuI, diisopropylamine.

-

Conditions : Toluene, 65°C, 12 hours.

-

Yield : 78% after column chromatography.

-

Note : This method is less favored due to the toxicity of iodinated precursors and slower reaction kinetics.

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

Challenges and Optimization

-

Steric Hindrance : The ortho-methyl group impedes coupling reactions; bulky ligands (e.g., SPhos) mitigate this.

-

Purification : Silica gel chromatography is typically required to isolate the product from regioisomers (Search Result).

-

Scalability : The CuI method (99% yield) is industrially favorable, while Pd systems suit lab-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can undergo nitration, sulfonation, and halogenation reactions due to the presence of the aromatic ring.

Reduction: The biphenyl group can be hydrogenated to form a cyclohexyl derivative using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Oxidation: Potassium permanganate or chromic acid under reflux conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst under high pressure.

Major Products

Nitration: 1-methyl-2-(4-nitrophenyl)benzene.

Oxidation: 1-methyl-2-(4-carboxyphenyl)benzene.

Reduction: 1-methyl-2-(4-cyclohexylphenyl)benzene.

Scientific Research Applications

1-methyl-2-(4-phenylphenyl)benzene has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Material Science: This compound is used in the development of advanced materials such as liquid crystals and polymers due to its rigid biphenyl structure.

Mechanism of Action

The mechanism of action of 1-methyl-2-(4-phenylphenyl)benzene in various reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The biphenyl group can stabilize intermediates through resonance, making the compound more reactive in electrophilic aromatic substitution reactions. The methyl group can also participate in reactions through its electron-donating effect, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-methyl-2-(4-phenylphenyl)benzene with structurally related compounds, focusing on molecular features, synthesis, and physicochemical properties.

Key Comparisons:

Structural Complexity and Steric Effects

- The biphenyl group in the target compound introduces significant steric bulk compared to linear alkyl chains (e.g., 4-phenylbutan-2-yl in ) or ethynyl-linked aromatics (e.g., phenylethynyl in ). This bulk may hinder reactivity in substitution or addition reactions but enhance thermal stability .

- Branched analogs like 1-methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene exhibit even greater steric hindrance, reducing solubility in polar solvents.

This property is critical for optoelectronic applications. Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) stabilize cationic intermediates. The methyl group in the target compound offers mild electron donation, balancing reactivity and stability.

Synthetic Accessibility Palladium-catalyzed coupling (e.g., 84% yield for phenylethynyl derivatives ) demonstrates efficiency for aryl-alkyne linkages. In contrast, radical-mediated syntheses (e.g., oxidation in ) face challenges with byproduct formation, resulting in lower yields (<1%).

Q & A

Q. Basic

- Reverse-phase HPLC : Utilize C18 columns (e.g., Newcrom R1) with mobile phases like methanol/water (70:30) for purity analysis. Retention times and peak symmetry indicate structural integrity .

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl group at C1 vs. C2) and confirm aromatic substitution patterns .

- GC-FID with internal standards : Quantify reaction yields and detect volatile byproducts .

How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

Advanced

Density Functional Theory (DFT) calculations provide insights into:

- Electron distribution : Predict reactive sites by mapping electrostatic potential surfaces (EPS). The methyl group induces steric hindrance, while the 4-phenylphenyl group enhances π-conjugation .

- Transition-state modeling : Simulate Friedel-Crafts alkylation mechanisms to identify rate-limiting steps and optimize catalysts .

- Spectroscopic validation : Compare computed IR/Raman spectra with experimental data to resolve structural ambiguities .

What strategies resolve contradictions in reaction yield data when synthesizing this compound under varying catalytic conditions?

Advanced

Discrepancies in yields (e.g., <1% vs. theoretical 10% ) arise from:

- Catalyst-poisoning impurities : Pre-purify substrates via column chromatography or recrystallization.

- In situ monitoring : Use real-time GC-MS to detect intermediates and adjust reaction parameters dynamically.

- Alternative catalysts : Test Brønsted acids (e.g., H₂SO₄) or immobilized Lewis acids to reduce side reactions .

What are the stability profiles of this compound under different pH and temperature conditions?

Q. Basic

- pH stability : Stable in neutral to mildly acidic/basic conditions (pH 5–9), analogous to structurally similar methoxybenzenes. Avoid strong acids (H₂SO₄) to prevent demethylation .

- Thermal stability : Decomposes above 200°C; store at –20°C under inert gas (N₂/Ar) to prevent oxidation.

How do steric effects from substituents influence the regioselectivity in further functionalization reactions?

Advanced

The methyl group at C1 creates steric hindrance, directing electrophiles (e.g., nitronium ions) to the less hindered C5 position. Computational modeling (e.g., Mulliken charges) and competitive reaction studies with analogues (e.g., 1-ethyl derivatives) validate this trend . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.